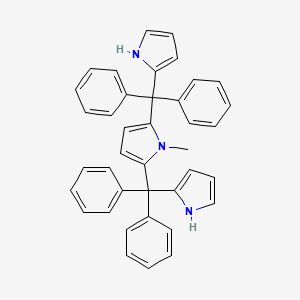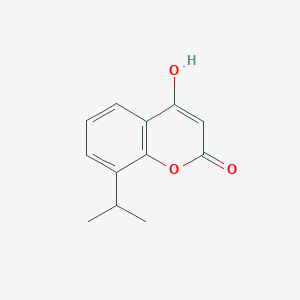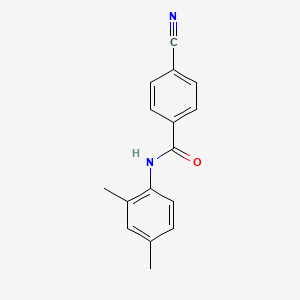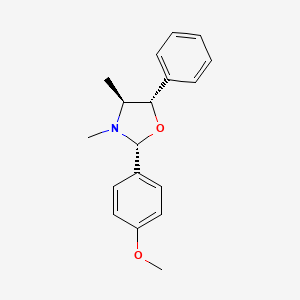
1H-Pyrrole, 2,5-bis(diphenyl-1H-pyrrol-2-ylmethyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2,5-bis(diphenyl-1H-pyrrol-2-ylmethyl)-1-methyl- is a complex organic compound with a molecular formula of C14H15N3. This compound is part of the pyrrole family, which is characterized by a five-membered aromatic ring containing one nitrogen atom. Pyrroles are known for their significant roles in various biological and chemical processes.
Preparation Methods
The synthesis of 1H-Pyrrole, 2,5-bis(diphenyl-1H-pyrrol-2-ylmethyl)-1-methyl- typically involves the reaction of pyrrole with formaldehyde and dipyrrolylmethane under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
1H-Pyrrole, 2,5-bis(diphenyl-1H-pyrrol-2-ylmethyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various substituted pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole, 2,5-bis(diphenyl-1H-pyrrol-2-ylmethyl)-1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Pyrrole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of pyrrole compounds in treating various diseases.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Pyrrole, 2,5-bis(diphenyl-1H-pyrrol-2-ylmethyl)-1-methyl- exerts its effects involves interactions with molecular targets and pathways within biological systems. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry .
Comparison with Similar Compounds
1H-Pyrrole, 2,5-bis(diphenyl-1H-pyrrol-2-ylmethyl)-1-methyl- can be compared with other pyrrole derivatives, such as:
2,5-bis(1H-pyrrol-2-ylmethyl)-1H-pyrrole: Similar in structure but lacks the diphenyl groups, leading to different chemical and biological properties.
Diphenyl(1H-pyrrol-2-yl)phosphane: Contains a phosphane group instead of the diphenyl groups, resulting in distinct reactivity and applications.
The uniqueness of 1H-Pyrrole, 2,5-bis(diphenyl-1H-pyrrol-2-ylmethyl)-1-methyl- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
869115-51-5 |
|---|---|
Molecular Formula |
C39H33N3 |
Molecular Weight |
543.7 g/mol |
IUPAC Name |
2,5-bis[diphenyl(1H-pyrrol-2-yl)methyl]-1-methylpyrrole |
InChI |
InChI=1S/C39H33N3/c1-42-36(38(34-24-14-28-40-34,30-16-6-2-7-17-30)31-18-8-3-9-19-31)26-27-37(42)39(35-25-15-29-41-35,32-20-10-4-11-21-32)33-22-12-5-13-23-33/h2-29,40-41H,1H3 |
InChI Key |
QWMLIIOJAGVQHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CN4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CN7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)

![N-(2-Chloroethyl)-N'-[3-(3-hydroxypropyl)phenyl]urea](/img/structure/B12537323.png)

![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)

![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)



![16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid](/img/structure/B12537361.png)


